![molecular formula C15H15NO B3023637 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 10004-03-2](/img/structure/B3023637.png)
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound that belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. The azepine ring is a seven-membered heterocycle with one nitrogen atom. These compounds are of interest due to their pharmacological properties and potential therapeutic applications.
Synthesis Analysis
The synthesis of benzazepine derivatives can be achieved through various routes. One method involves the cyclization of amino alcohols followed by demethylation to produce catecholic moieties, as seen in the synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines with dopaminergic activity . Another approach utilizes reductive amination of benzyl alkyl ketone with alpha-(aminomethyl)benzyl alcohol or the addition of a Grignard reagent to an oxazolidine derived from substituted phenylacetaldehyde . A novel one-pot condensation reaction has also been reported for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to benzazepines . Additionally, the intramolecular Barbier reaction has been employed to synthesize phenolic 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines .
Molecular Structure Analysis
The molecular structure of benzazepines can be elucidated using various spectroscopic techniques. For instance, the stereochemistry of 2-carbonitrile-5-phenyl benzazepine diastereomers was deduced by 1H NMR NOESY analysis . The crystal structure of certain benzazepine derivatives has been determined by single-crystal X-ray analysis, confirming the molecular configuration . The structural diversity of benzazepines allows for the formation of hydrogen-bonded structures in one, two, and three dimensions, as observed in differently substituted 2-aryl-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepines .
Chemical Reactions Analysis
Benzazepines can undergo various chemical reactions, including transformations into 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones upon dehydration in sulfuric acid . The reactivity of benzoxazepin derivatives in acid or basic media has also been explored, with the synthesis of 1-phenyl-1,5-dihydro-2,4-benzoxazepin-3(4H)-ones achieved by reacting amino alcohols with COCl2 in the presence of Na2CO3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepines are influenced by their molecular structure. Substituents on the benzazepine scaffold can significantly affect lipophilicity, which in turn can influence the compound's dopaminergic activity . The presence of specific functional groups, such as hydroxyl or chloroethylcarbamoyl groups, can also impart certain biological activities, including uptake inhibition of neurotransmitters like dopamine, norepinephrine, and serotonin .
Scientific Research Applications
Synthesis and Chemical Transformations
Alkyne Reactions and Ring Expansion
2,3,4,5-Tetrahydro-1,4-benzoxazepines can be cleaved at the N–C(5) bond under the action of activated alkynes, leading to the formation of various phenyl(aminoethyl) ethers. The cleavage rate is influenced by the electronic effects of substituents at the C-5 atom. This process allows for the synthesis of novel compounds, such as benzothiazonine (Voskressensky et al., 2013).
Molecular Arrangements and Hydrogen Bonding
The molecular arrangements of certain tetrahydro-1,4-epoxy-1-benzazepines show interesting features like hydrogen-bonded chains and sheets. This is significant in understanding the intermolecular interactions and crystal structures of these compounds (Gómez et al., 2010).
Pharmacological and Biological Studies
Dopaminergic Activity
Certain derivatives of tetrahydro-1,4-benzoxazepine have shown dopaminergic activity. These compounds were studied for their agonistic effects on dopamine receptors, indicating potential applications in neurological and psychiatric disorders (Pfeiffer et al., 1982).
Synthesis of Squalene Synthase Inhibitors
Derivatives of tetrahydro-4,1-benzoxazepine have been synthesized and evaluated for their inhibitory activities against squalene synthase, a key enzyme in cholesterol biosynthesis. This indicates potential applications in cholesterol management and cardiovascular diseases (Miki et al., 2002).
Reassignments and Structural Elucidations
- Structural Reassignments: Reexamination of certain compounds previously thought to be 4,5-dihydro-3H-1-benzazepin-5-ols led to their reassignment as tetrahydro-2,5-epoxy-1H-1-benzazepines. Such studies are crucial for accurate structural identification and understanding of these compounds' chemistry (Anastasiou et al., 1993).
Safety and Hazards
Future Directions
The future directions for the study of 2-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine could include further exploration of its potential anticancer properties , as well as a more detailed investigation of its physical and chemical properties. Additionally, more research could be done to understand its mechanism of action and potential applications in other fields.
Mechanism of Action
Target of Action
Benzoxazepine derivatives have been associated with various biological activities, including anticancer properties .
Mode of Action
It’s known that benzoxazepines can be cleaved at the n–c bond under the action of activated alkynes in methanol, forming phenyl (aminoethyl) ethers . The cleavage rate depends on the electronic effects of the substituents at the C-5 atom .
Biochemical Pathways
Some benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase in breast cancer cells .
Pharmacokinetics
Its molecular weight is 225.29, which is within the range generally favorable for oral bioavailability .
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
Action Environment
The cleavage rate of benzoxazepines is known to depend on the electronic effects of the substituents at the c-5 atom .
properties
IUPAC Name |
2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)17-15/h1-9,15-16H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFCSPYGGFJGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2CN1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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